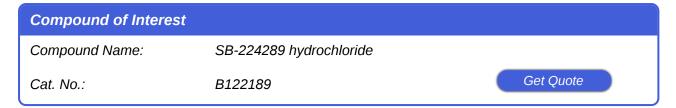


Application Notes and Protocols for SB-224289 Hydrochloride in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **SB-224289 hydrochloride** in rodent models. SB-224289 is a selective 5-HT1B receptor antagonist with inverse agonist properties, making it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes.[1][2] It displays high affinity for the human 5-HT1B receptor and has been shown to be centrally active following oral administration in vivo.[3]

Data Presentation: In Vivo Dosages

The following tables summarize the reported in vivo dosages of **SB-224289 hydrochloride** in rat and mouse models across different research applications.

Table 1: **SB-224289 Hydrochloride** Dosage in Rat Models



Application	Strain	Route of Administration	Dosage Range	Key Findings
Cocaine Self- Administration	Sprague-Dawley	Intraperitoneal (i.p.)	5.0 mg/kg	Blocked the attenuating effect of a 5-HT1B agonist on cocaine intake. [4]
Cocaine Self- Administration	Sprague-Dawley	Subcutaneous (s.c.)	3.2, 5.6, 10 mg/kg	Reversed the zolmitriptan-induced decrease in cocaine intake. [4][5]
Anxiety (Pup Vocalizations)	Not Specified	Intraperitoneal (i.p.)	10 mg/kg	Significantly reduced the duration of vocalizations.[6]

Table 2: SB-224289 Hydrochloride Dosage in Mouse Models

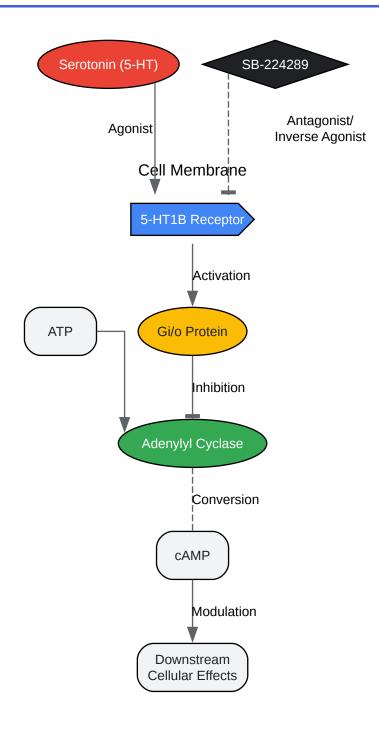


Application	Strain	Route of Administration	Dosage Range	Key Findings
Depression (Forced Swim Test)	Not Specified	Oral (p.o.)	10, 30 mg/kg	Significantly reduced immobility time. [6]
Feeding Behavior	Wild-Type	Not Specified	Not Specified	Pretreatment blocked the effects of a 5- HT1B agonist on food intake. When administered alone, it enhanced food intake.[7]

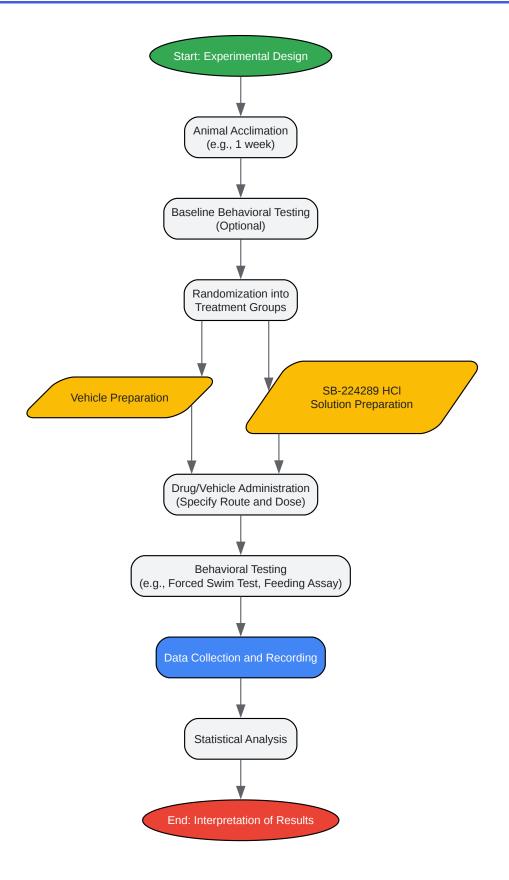
Signaling Pathway

SB-224289 hydrochloride acts as an antagonist and inverse agonist at the 5-HT1B receptor, which is a G-protein-coupled receptor (GPCR). These receptors are negatively linked to adenylyl cyclase activity.[1]









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